4-Nitro-2-phenoxyaniline

Description

Significance of Aryl Ether Compounds in Chemical and Biological Sciences

Aryl ether compounds, characterized by an oxygen atom connected to two aryl groups, are a cornerstone of organic chemistry and biochemistry. solubilityofthings.comnumberanalytics.comwikipedia.org Their unique structural and electronic properties make them invaluable as solvents, reagents, and foundational scaffolds for more complex molecules. solubilityofthings.comfiveable.me In the biological realm, the aryl ether linkage is present in numerous naturally occurring compounds and plays a critical role in the efficacy of many pharmaceutical drugs. numberanalytics.comnumberanalytics.com The stability of the ether bond, combined with its ability to influence the spatial arrangement and electronic environment of a molecule, allows for the fine-tuning of biological activity and physical properties. fiveable.menumberanalytics.com

Contextual Placement of 4-Nitro-2-phenoxyaniline within Academic Chemical Research

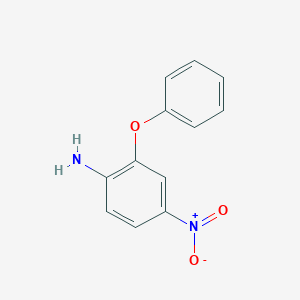

Within the broad class of aryl ethers, this compound holds a specific and noteworthy position in academic chemical research. It is an aromatic organic compound featuring a biphenyl (B1667301) structure with two phenyl rings linked by an ether bridge. smolecule.com A nitro group, known for its electron-withdrawing nature, is attached at the fourth position of one ring, which significantly influences the compound's reactivity and electronic properties. smolecule.com Its structure, possessing both an amine and a nitro functional group on a diaryl ether framework, makes it a versatile intermediate for the synthesis of a variety of target molecules. iucr.orgresearchgate.net Crystallographic studies have been conducted to understand its solid-state molecular arrangement and intermolecular interactions. smolecule.com

Overview of Principal Research Areas Pertaining to this compound

Research concerning this compound is primarily concentrated in a few key areas. A significant portion of studies focuses on its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Nimesulide (B1678887). iucr.orgresearchgate.netasianpubs.orgcolab.wsgoogle.com Its unique twin aromatic ring structure makes it a subject of interest in medicinal chemistry for developing new therapeutic agents. iucr.orgresearchgate.netasianpubs.org Furthermore, the compound is utilized in the synthesis of various organic materials and dyes. cymitquimica.com Its crystal structure and the influence of its functional groups on its solid-state conformation have also been a subject of crystallographic research. smolecule.comiucr.orgresearchgate.netasianpubs.org

Chemical Profile

This compound is an organic compound with the chemical formula C₁₂H₁₀N₂O₃. smolecule.com It is characterized by an aniline (B41778) ring substituted with a nitro group and a phenoxy group. cymitquimica.com

| Identifier | Value |

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| CAS Number | 5422-92-4 |

| Appearance | Yellow to brown solid |

| Melting Point | 116-118 °C |

This data is compiled from multiple sources. cymitquimica.comprepchem.combiosynth.com

The presence of the nitro group gives the compound a characteristic yellow to brown color. cymitquimica.com Crystal structure analysis reveals that the two aromatic rings are not coplanar, with a significant dihedral angle between them. iucr.orgresearchgate.net The molecules in the crystal lattice are linked by intermolecular hydrogen bonds. iucr.orgresearchgate.netnih.gov

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several laboratory-scale methods. A common approach involves the nitration of 2-phenoxyaniline (B124666). smolecule.com Another documented synthesis starts with the catalytic reduction of o-nitrophenyl phenyl ether to o-phenoxyaniline, which is then acetylated. The resulting 2'-phenoxy-acetanilide is nitrated using red fuming nitric acid in acetic acid, followed by deacetylation to yield this compound. prepchem.com

A well-established method for forming the aryl ether linkage is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. wikipedia.org In the context of this compound synthesis, this could involve the reaction of o-chloronitrobenzene with phenol, followed by further functional group manipulations. iucr.orgresearchgate.net

Applications in Chemical Synthesis

Intermediate for Complex Organic Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. iucr.orgresearchgate.net Its functional groups—the amino and nitro groups—can be readily modified or used as handles for further chemical transformations. The amino group can participate in reactions such as acylation, alkylation, and the formation of Schiff bases, which are valuable in various fields of chemistry. iucr.org The nitro group can be reduced to an amino group, providing a route to diamino derivatives, or it can be displaced in nucleophilic aromatic substitution reactions.

Role in Cyclization Reactions for Heterocycle Synthesis (e.g., Phenoxazines)

The structure of this compound is predisposed to cyclization reactions to form heterocyclic compounds. For instance, derivatives of this compound can be used to synthesize phenoxazines. These tricyclic heterocyclic systems are of interest due to their presence in some natural products and their potential applications in materials science and medicinal chemistry. The synthesis would typically involve an intramolecular reaction where the amino group (or a derivative thereof) attacks one of the aromatic rings, leading to the formation of the central six-membered ring characteristic of the phenoxazine (B87303) core.

Applications in Materials Science

Monomer/Precursor for High-Performance Polymers

The bifunctional nature of this compound, possessing both an amino group and a reactive nitro group on a stable diaryl ether backbone, makes it a candidate as a monomer or a precursor in the synthesis of high-performance polymers. The amino group can be used for polymerization reactions, such as the formation of polyamides or polyimides. The thermal stability and rigidity conferred by the aromatic rings and the ether linkage can contribute to desirable properties in the resulting polymers, such as high thermal stability and mechanical strength. The nitro group can also be chemically modified either before or after polymerization to tune the properties of the final material.

Applications in Biological and Medicinal Chemistry

Scaffold/Intermediate for Biologically Active Compounds

This compound is a recognized intermediate in the synthesis of biologically active compounds. asianpubs.org Its most prominent role is as a precursor to the anti-inflammatory drug Nimesulide. iucr.orgresearchgate.netasianpubs.orggoogle.com The synthesis of Nimesulide involves the use of 2-phenoxyaniline, which can be nitrated to form this compound. google.com This intermediate is then further processed to introduce the methanesulfonylamino group, yielding the final drug molecule.

Beyond Nimesulide, the this compound scaffold is explored in medicinal chemistry for the development of other therapeutic agents. For instance, it has been used as a starting material for the synthesis of novel isoxazole (B147169) derivatives, which are being investigated for their potential biological activities. derpharmachemica.com Additionally, research has suggested that certain Schiff bases derived from this compound might have potential applications in managing hypertension. asianpubs.org Substituted phenoxyanilines have also been used in the synthesis of antimalarial compounds. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c13-11-7-6-9(14(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQKBVHAWXBMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278975 | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-92-4 | |

| Record name | 4-Nitro-2-phenoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-phenoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-2-PHENOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT7M6X4UC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Nitro-2-phenoxyaniline

The synthesis of this compound can be achieved through various chemical strategies, each with its own set of reaction conditions and procedural steps. These methods primarily revolve around condensation reactions, multi-step preparations, and hydrolysis of precursor compounds.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound. A common approach involves the condensation of o-chloronitrobenzene with phenol. iucr.org This reaction, however, can be challenging and often requires high temperatures, which may lead to side reactions and purification difficulties. google.com To circumvent these issues, catalytic systems are often employed. For instance, the use of tertiary amine alkaloid catalysts has been described in patent literature for the preparation of 2-phenoxyaniline (B124666), a direct precursor to this compound. smolecule.com This catalytic method involves a two-stage temperature-controlled process to first form the intermediate 2-phenoxy nitrobenzene, which is subsequently reduced. smolecule.com

Multi-step Preparation Strategies for this compound

Multi-step strategies offer a more controlled and often higher-yielding pathway to this compound. A well-documented method begins with the catalytic reduction of o-nitrophenyl phenyl ether to yield o-phenoxyaniline. prepchem.com This intermediate is then acetylated to form 2'-phenoxy-acetanilide. prepchem.com The subsequent step involves the nitration of this acetylated compound using red fuming nitric acid in acetic acid at elevated temperatures (60-80°C), which results in the formation of 4'-nitro-2'-phenoxy-acetanilide in good yields (60-70%). smolecule.comprepchem.com The final step is the deacetylation of this product, typically achieved by refluxing with methanolic hydrochloric acid, to afford this compound with a near-quantitative yield. prepchem.com

| Step | Reactant | Reagents | Product | Yield |

| 1 | o-Nitrophenyl phenyl ether | Catalytic Reduction | o-Phenoxyaniline | Quantitative |

| 2 | o-Phenoxyaniline | Acetylation | 2'-Phenoxy-acetanilide | Quantitative |

| 3 | 2'-Phenoxy-acetanilide | Red fuming nitric acid, Acetic acid | 4'-Nitro-2'-phenoxy-acetanilide | 60-70% |

| 4 | 4'-Nitro-2'-phenoxy-acetanilide | Methanolic hydrochloric acid | This compound | 99% |

Hydrolysis-based Synthesis Pathways from Precursors (e.g., Nimesulide)

Interestingly, this compound can also be obtained through the hydrolysis of the anti-inflammatory drug Nimesulide (B1678887). researchgate.net Nimesulide, which is chemically known as 4'-nitro-2'-phenoxymethanesulfonanilide, can undergo hydrolytic degradation to yield this compound. researchgate.netnih.gov This process is particularly relevant in the context of studying the stability and degradation products of Nimesulide. researchgate.net The alkaline hydrolysis of Nimesulide results in the formation of this compound and potassium methanesulphonate. researchgate.net

Role of this compound as a Synthetic Intermediate in Pharmaceutical Chemistry

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a crucial building block for the synthesis of several commercially important drugs.

Precursor in Nimesulide Synthesis

The most prominent role of this compound is as a key intermediate in the industrial synthesis of Nimesulide. iucr.orgasianpubs.orgresearchgate.net Nimesulide is a non-steroidal anti-inflammatory drug (NSAID) with selective inhibitory activity against cyclooxygenase-2 (COX-2). iucr.orgasianpubs.org The synthesis of Nimesulide from this compound typically involves a mesylation step, where the amino group of this compound is reacted with methanesulfonyl chloride to form the final drug molecule. researchgate.net The presence of this compound as an impurity in Nimesulide formulations is monitored through analytical techniques like HPLC. researchgate.netresearchgate.net

Intermediate for Other Pharmaceutical Compounds (e.g., Amoxapine, Loxapine)

Beyond Nimesulide, this compound and its derivatives, phenoxyanilines, are versatile intermediates for the synthesis of other pharmaceutical drugs. iucr.orgresearchgate.net Notably, they are precursors for antipsychotic medications such as Amoxapine and Loxapine. iucr.orgresearchgate.net The synthesis of these complex molecules leverages the core structure of phenoxyaniline (B8288346), which is derived from precursors like this compound.

Derivatization Strategies Involving this compound

This compound serves as a versatile starting material for the synthesis of various derivatives, owing to the reactivity of its primary amine group. This section explores several key derivatization strategies, including the formation of Schiff bases, sulfonamides, and the incorporation of the molecule into isoxazole (B147169) ring systems.

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. ijmcmed.orgnih.gov In the context of this compound, its primary amine group readily reacts with various aromatic aldehydes to yield corresponding Schiff bases. onlinepharmacytech.inforesearchgate.net

A general synthetic procedure involves the reaction of this compound with a substituted aromatic aldehyde in ethanol. researchgate.net The reaction is typically facilitated by a catalytic amount of a Lewis acid, such as anhydrous zinc chloride, and is brought to completion by refluxing the mixture for several hours. researchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). researchgate.net Upon completion, the product often precipitates from the solution upon cooling and can be isolated and purified by recrystallization. onlinepharmacytech.info

Table 1: Examples of Schiff Bases Synthesized from this compound Data sourced from Shreenivas M.T. et al. researchgate.net

| Aldehyde Reactant | Resulting Schiff Base Product Name |

| Benzaldehyde | N-benzylidene-4-nitro-2-phenoxyaniline |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-4-nitro-2-phenoxyaniline |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-4-nitro-2-phenoxyaniline |

| 4-Hydroxybenzaldehyde | 4-(((4-nitro-2-phenoxyphenyl)imino)methyl)phenol |

| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-4-nitro-2-phenoxyaniline |

| 4-(Dimethylamino)benzaldehyde | N,N-dimethyl-4-(((4-nitro-2-phenoxyphenyl)imino)methyl)aniline |

The synthesis of sulfonamides from this compound involves the reaction of its amino group with a sulfonyl chloride. This reaction forms a stable sulfonamide linkage (-SO₂-NH-). A prominent example of such a derivative is N-(4-Nitro-2-phenoxy-phenyl)methanesulfonamide, the chemical name for the non-steroidal anti-inflammatory drug, nimesulide. asianpubs.orggoogle.com

The general synthesis involves reacting this compound with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The resulting N-(4-Nitro-2-phenoxy-phenyl)methanesulfonamide is a key derivative that has been the subject of further chemical modifications to enhance properties like aqueous solubility and bioavailability. google.com The acidic nature of the sulfonamide N-H proton is a significant feature of this class of compounds. biolmolchem.com

Table 2: Synthesis of a Sulfonamide Derivative

| Amine Reactant | Sulfonyl Chloride Reactant | Product |

| This compound | Methanesulfonyl chloride | N-(4-Nitro-2-phenoxy-phenyl)methanesulfonamide |

The this compound moiety can be incorporated into larger molecular frameworks containing heterocyclic rings, such as isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. beilstein-journals.orgrasayanjournal.co.in The integration is typically achieved by forming an amide bond between the amine of this compound and a carboxylic acid or acyl chloride derivative of an isoxazole.

One documented method involves the synthesis of N-(4-nitro-2-phenoxyphenyl)-5-methylisoxazole-4-carboxamide. derpharmachemica.com This synthesis begins with the preparation of 5-Methylisoxazole-4-carbonyl chloride, which is the acid chloride derivative of 5-Methylisoxazole-4-carboxylic acid. derpharmachemica.com The carbonyl chloride is then reacted with this compound in a suitable solvent like acetonitrile (B52724) at room temperature. derpharmachemica.com The reaction proceeds for several hours to yield the final product, which effectively links the phenoxyaniline structure to the isoxazole ring via a stable carboxamide group. derpharmachemica.com

Table 3: Synthesis of an Isoxazole Derivative Data sourced from G. Jagath-Reddy et al. derpharmachemica.com

| Reactant 1 | Reactant 2 | Reaction Conditions | Product |

| This compound | 5-Methylisoxazole-4-carbonyl chloride | Acetonitrile, Room Temperature, 18 hours | N-(4-nitro-2-phenoxyphenyl)-5-methylisoxazole-4-carboxamide |

Advanced Structural Elucidation and Crystallographic Analysis

Single-Crystal X-ray Diffraction Studies of 4-Nitro-2-phenoxyaniline

Single-crystal X-ray diffraction (SC-XRD) stands as the principal method for the unambiguous determination of crystal structures, offering detailed information on unit cell dimensions, bond lengths, and bond angles. researchgate.net For this compound, these studies have provided a comprehensive understanding of its solid-state architecture. The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net

Crystal Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.4100 (12) |

| b (Å) | 15.6570 (18) |

| c (Å) | 6.9600 (17) |

| β (°) | 103.406 (4) |

| Volume (ų) | 1103.5 (3) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E, 2010. researchgate.net

The two aromatic rings of the molecule are not coplanar. Single-crystal X-ray diffraction studies have precisely measured the dihedral angle between the planes of the phenoxy and the nitro-substituted aniline (B41778) rings. This angle is reported to be 71.40 (12)°. researchgate.netasianpubs.orgresearchgate.net This significant twist between the two rings is a defining characteristic of the molecule's three-dimensional structure.

In the crystal lattice, molecules of this compound are interconnected through intermolecular hydrogen bonds. researchgate.netresearchgate.netresearchgate.net Specifically, the amino group (-NH₂) on the aniline ring acts as a hydrogen bond donor, forming N-H···O interactions with the oxygen atoms of the nitro group on adjacent molecules. asianpubs.orgniscpr.res.in These hydrogen bonds are crucial in stabilizing the crystal packing arrangement. niscpr.res.in

The orientation of the substituent groups relative to the aromatic rings has also been determined. Notably, the nitro group (–NO₂) is found to lie in the same plane as the aniline ring to which it is attached. niscpr.res.in This planarity influences the electronic properties of the molecule.

Hydrogen Bonding Networks within the Crystal Lattice: N-H…O Interactions

Spectroscopic Characterization Techniques in Structural Confirmation

Alongside diffraction methods, spectroscopic techniques are vital for confirming molecular structure by probing the vibrations of chemical bonds.

Fourier-Transform Infrared (FTIR) spectroscopy has been utilized to characterize this compound, with the spectrum typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet method. asianpubs.org The resulting spectrum provides a molecular fingerprint, displaying absorption bands that correspond to the vibrational frequencies of specific functional groups within the molecule. This experimental data is instrumental in confirming the presence of key structural motifs and is often compared with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). asianpubs.orgresearchgate.net

The analysis of the FTIR spectrum confirms the presence of the amine (-NH₂), nitro (-NO₂), and ether (C-O-C) functionalities, corroborating the structure determined by X-ray diffraction. asianpubs.org

Selected Experimental FTIR Peaks and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3474 | Aromatic NH₂ Asymmetric Stretch |

| 3350 | Aromatic NH₂ Symmetric Stretch |

| 1576 | Aromatic NO₂ Symmetric Stretch |

| 1298 | Aromatic NO₂ Asymmetric Stretch |

| 1238 | Asymmetric C-O-C Stretch |

Data sourced from the Asian Journal of Chemistry, 2015. asianpubs.org

Table of Mentioned Compounds

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have been pivotal in exploring the intricacies of 4-nitro-2-phenoxyaniline's molecular framework.

Density Functional Theory (DFT) has been widely employed to predict the molecular parameters of this compound. asianpubs.orgtandfonline.comscispace.com DFT methods, particularly the B3LYP functional, have been used to optimize the molecular geometry and predict vibrational frequencies. tandfonline.comasianpubs.org These calculations have shown good agreement with experimental data, confirming the reliability of this theoretical approach. asianpubs.orgscispace.comasianpubs.org For instance, DFT studies have been used to visualize the dimerization of molecules via hydrogen bonding and have corroborated the non-coplanar nature of the two phenyl rings. researchgate.net The dihedral angle between the aromatic rings has been reported to be 71.40(12)°. researchgate.netiucr.org

Alongside DFT, Hartree-Fock (HF) methods have been utilized to analyze the electronic structure of this compound. asianpubs.org While DFT methods often provide results in better agreement with experimental values, HF calculations offer a fundamental, albeit sometimes less accurate, perspective on the electronic properties. asianpubs.org Calculations of properties like IR frequencies have been performed using HF methods, although they tend to be higher than experimental values due to the inherent approximations in the method. asianpubs.org

The choice of basis set is a critical aspect of any quantum chemical calculation, influencing the accuracy of the results. For this compound, various basis sets have been tested and optimized. Commonly used basis sets include B3LYP/6-311G, B3LYP/6-31G, and HF/3-21G. asianpubs.orgresearchgate.net The selection of a larger basis set, such as 6-311++G(d,p), is often employed to achieve a more precise description of the molecular geometry and electronic properties. tandfonline.comscispace.comasianpubs.org The Gaussian 03 and Gaussian 09 software packages have been the primary tools for these computational investigations. researchgate.netasianpubs.org

Table 1: Basis Sets Used in Theoretical Studies of this compound

| Method | Basis Set | Application |

| DFT (B3LYP) | 6-311G | IR frequencies, Molecular geometry |

| DFT (B3LYP) | 6-31G | IR frequencies |

| HF | 3-21G | IR frequencies, Electronic structure |

| DFT (B3LYP) | 6-311++G(d,p) | Optimized molecular structure |

Hartree-Fock (HF) Methods for Electronic Structure Analysis

Molecular Orbital Analysis

The analysis of molecular orbitals provides crucial information about the reactivity and electronic transitions within a molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of this compound. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energies of these orbitals have been computed to understand the electron-donating and electron-gaining tendencies of the molecule, which are important for assessing potential biochemical interactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net For this compound, the HOMO-LUMO energy gap has been calculated to be approximately 4 eV. researchgate.netasianpubs.orgasianpubs.org This relatively small energy gap suggests a higher degree of chemical reactivity for the compound. researchgate.netasianpubs.orgasianpubs.org

Table 2: Calculated Molecular Orbital Properties of this compound

| Parameter | Calculated Value | Implication |

| HOMO-LUMO Energy Gap | ~4 eV | Relatively high chemical reactivity |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

Theoretical Prediction of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic behavior of molecules like this compound, allowing for a direct comparison with experimental results.

Generation of Theoretical X-ray Diffraction Data and Validation

The solid-state structure of this compound has been determined experimentally through single-crystal X-ray diffraction (XRD). nih.gov Computational methods can generate theoretical XRD data that can be compared with these experimental findings for validation. asianpubs.orgasianpubs.org The experimental crystal structure reveals that the molecule crystallizes in the monoclinic P2/c space group. researchgate.net

Key structural features from the experimental XRD data include the non-coplanar arrangement of the two aromatic rings, with a dihedral angle of 71.40(12)°. nih.gov The oxygen atom that bridges the rings is in a syn-periplanar conformation. nih.gov In the crystal lattice, molecules are connected through intermolecular N–H···O hydrogen bonds. nih.gov Theoretical XRD data, generated using software like Gaussian, can be consolidated and compared with this experimental data to confirm the molecular geometry and the presence of intramolecular hydrogen bonding. asianpubs.orgasianpubs.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.4100 (12) |

| b (Å) | 15.6570 (18) |

| c (Å) | 6.9600 (17) |

| β (°) | 103.406 (4) |

| Volume (ų) | 1103.5 (3) |

| Z | 4 |

| Dihedral Angle (aromatic rings) | 71.40 (12)° |

Molecular Docking and Dynamic Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. tandfonline.com These methods are crucial in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.

While specific molecular docking studies for this compound are not extensively documented in the searched literature, related research provides a strong rationale for its investigation. It has been reported that this compound can reduce angiotensin-II induced hypertension, with an efficacy comparable to the established drug Losartan (B1675146). asianpubs.orgresearchgate.net Losartan is an angiotensin II receptor antagonist. researchgate.net Furthermore, Schiff bases derived from this compound have demonstrated good antagonist activity at the AT1 angiotensin receptor. researchgate.nettheclinivex.com

These findings strongly suggest that this compound likely interacts with the AT1 receptor. Molecular docking simulations could be employed to model this interaction, predicting the binding pose and affinity of the compound within the receptor's active site. Following docking, MD simulations could further elucidate the stability of the ligand-receptor complex over time, providing insights into the dynamic nature of the interaction.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. The resulting MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, colored in shades of blue). tandfonline.com

For this compound, an MEP analysis would highlight the electron-rich areas around the oxygen atoms of the nitro and ether groups, as well as the nitrogen of the amine group, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the amine group and the regions near the aromatic rings influenced by the electron-withdrawing nitro group would appear as electron-poor, suggesting they are susceptible to nucleophilic attack. This analysis is valuable for predicting the molecule's reactive sites and its potential for intermolecular interactions, such as hydrogen bonding with a receptor. tandfonline.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge delocalization and orbital interactions within a molecule, providing a quantitative description based on the Lewis structure concept. uni-muenchen.de By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO can quantify the stability arising from hyperconjugation and charge transfer. researchgate.net

Pharmacological and Biological Research Pathways

Anti-Inflammatory Research Context

The investigation into 4-Nitro-2-phenoxyaniline's role in anti-inflammatory research is closely tied to its position as a precursor to the non-steroidal anti-inflammatory drug (NSAID), Nimesulide (B1678887).

This compound is a key intermediate in the synthesis of Nimesulide. asianpubs.orgiucr.org Nimesulide is recognized as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for mediating inflammatory processes. drugbank.comwikipedia.orgnih.gov The therapeutic effects of Nimesulide, which include analgesic and antipyretic properties, are a result of its ability to target key mediators in the inflammatory cascade, such as COX-2 mediated prostaglandins. drugbank.comwikipedia.org The synthesis of Nimesulide from this compound involves a mesylation step. researchgate.net The structural characteristics of this compound, featuring a twin aromatic ring structure, are foundational to the final structure of Nimesulide and its selective COX-2 inhibitory activity. iucr.orgresearchgate.net

Research has extended to the synthesis and evaluation of derivatives of this compound for their anti-inflammatory potential. Schiff bases derived from aromatic amines, including those related to this compound, have been noted for their anti-inflammatory activities. iucr.orgresearchgate.net Studies on novel derivatives, such as those incorporating ferrocene, have been conducted to discover potent anti-inflammatory agents. nih.gov For instance, certain ferrocenylchroman-2-one derivatives have shown significant inhibition of inflammatory markers like nitric oxide (NO), IL-6, and TNF-α in cellular models. nih.gov These investigations often utilize in vivo models, such as the rat adjuvant-induced arthritis model, to confirm the anti-inflammatory effects. nih.gov The exploration of such derivatives highlights the ongoing effort to develop new anti-inflammatory agents with improved therapeutic profiles. researchgate.netmdpi.com

Link to Cyclooxygenase-2 (COX-2) Selective Inhibition via Nimesulide Pathway

Antimicrobial Research Applications

Derivatives of this compound have been a subject of interest in the search for new antimicrobial agents.

The core structure of this compound has been utilized as a scaffold for creating new compounds with potential antibacterial properties. For example, Schiff bases derived from this compound have been synthesized and studied for their biological activities, which include antibacterial effects. iucr.org Research into (E)-N-benzylidene-4-nitroanilines, which are structurally related, has demonstrated that certain substitutions on the benzylidene ring can lead to significant antibacterial activity against various bacterial strains. researchgate.net For instance, a derivative with a 3-chloro substituent showed excellent activity against Bacillus subtilis. researchgate.net The zones of inhibition are typically measured to quantify the antibacterial efficacy. researchgate.net

Below is a table summarizing the antibacterial activity of some substituted (E)-N-benzylidene-4-nitroanilines, with Ampicillin as the standard.

| Substituent | Zone of Inhibition (mm) vs. Bacillus subtilis |

| 4-Br | Good |

| 2-Cl | Good |

| 4-OCH3 | Good |

| 4-CH3 | Good |

| 3-NO2 | Good |

| 4-NO2 | Good |

| 3-Cl | Excellent |

| Ampicillin (Standard) | - |

| Data derived from a study on substituted benzylidene-4-nitroaniline compounds. researchgate.net |

The structural motif of this compound has also been explored in the context of antifungal research. Studies on related compounds, such as substituted (E)-N-benzylidene-4-nitroanilines, have revealed that certain derivatives possess notable antifungal activity. researchgate.net For example, 4-bromo and 2-chloro substituted imines demonstrated good antifungal activity against the fungal strain Aspergillus niger. researchgate.net The antifungal potential of these compounds is typically assessed by measuring the zone of inhibition against specific fungal species. researchgate.net

The following table presents the antifungal activity of select substituted (E)-N-benzylidene-4-nitroanilines against Aspergillus niger.

| Substituent | Antifungal Activity vs. Aspergillus niger |

| 4-Br | Good |

| 2-Cl | Good |

| Parent Compound | Satisfactory |

| 4-CH3 | Satisfactory |

| 3-NO2 | Satisfactory |

| Data from a study on the antifungal activity of substituted (E)-N-benzylidene-4-nitroanilines. researchgate.net |

Hypotensive Research and Angiotensin-II Pathway Modulation

Intriguing research has pointed towards the potential of this compound in cardiovascular applications, specifically in modulating blood pressure. It has been reported that this compound can reduce angiotensin-II induced hypertension. asianpubs.org Furthermore, it showed effects comparable to losartan (B1675146) in reducing phenylephrine-induced vasoconstriction. asianpubs.org This suggests a possible role for the compound as a lead molecule for developing treatments for angiotensin-induced hypertension. asianpubs.org The mechanism may involve the modulation of the angiotensin-II pathway, a critical system in blood pressure regulation. asianpubs.orgnih.gov This line of research proposes that a complex molecule may not be necessary and that this compound itself could serve as a basis for new antihypertensive agents. asianpubs.org

Exploring the Therapeutic Potential of this compound and its Derivatives

The chemical compound this compound, a derivative of biphenyl (B1667301) ether, has garnered attention in pharmacological research for its potential as a lead molecule in the development of new therapies. asianpubs.org This article delves into the scientific investigations surrounding this compound and its structural relatives, focusing on their researched biological activities.

Analytical Methodologies for Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It is widely employed for analyzing drug substances and detecting impurities. For 4-Nitro-2-phenoxyaniline, HPLC methods are essential for distinguishing the intact drug from its degradation products and synthetic intermediates. openaccessjournals.combiosynth.com

A key application of HPLC is the simultaneous determination of a primary drug and its related impurities. A simple, rapid, and reproducible reversed-phase HPLC (RP-HPLC) method has been established for the analysis of the anti-inflammatory drug nimesulide (B1678887) and its impurities, including this compound (identified as Impurity D). chem-soc.si

This method achieves effective separation on a C18 column, allowing for distinct peaks for nimesulide and its impurities. chem-soc.si The resolution between nimesulide and this compound was found to be 3.20, while the resolution between this compound and another impurity, 2-phenoxyaniline (B124666) (Impurity C), was 2.40, indicating a well-separated analysis. chem-soc.si The sensitivity of this method is high, with a limit of detection (LOD) for this compound of 0.0026 µg/mL and a limit of quantitation (LOQ) of 0.0085 µg/mL. chem-soc.si

Table 1: HPLC Method for Separation of this compound

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm) chem-soc.si |

| Mobile Phase | Acetonitrile (B52724) – Triethylamine (TEA) – Water (45:0.5:54.5 v/v/v), pH adjusted to 5.2 with formic acid chem-soc.si |

| Flow Rate | 1.0 mL/min chem-soc.si |

| Temperature | 40 °C chem-soc.si |

| Detection | UV at 230 nm chem-soc.si |

| Retention Time | 7.98 min chem-soc.si |

| LOD | 0.0026 µg/mL chem-soc.si |

| LOQ | 0.0085 µg/mL chem-soc.si |

Quality Control Implications in Pharmaceutical Research and Manufacturing

The presence of impurities, even in minute amounts, can affect the safety and efficacy of pharmaceutical products. this compound is a known intermediate in the synthesis of nimesulide. colab.wsresearchgate.netasianpubs.org Therefore, its presence in the final drug product indicates an incomplete reaction or inadequate purification.

Controlling the levels of such impurities is a critical aspect of quality control in the pharmaceutical industry. lookchem.com The development of sensitive and validated analytical methods, such as the HPLC and spectrophotometric techniques described, is essential for this purpose. researchgate.net These methods allow manufacturers to monitor the purity of bulk drugs and final formulations, ensuring they meet the stringent requirements set by regulatory authorities. openaccessjournals.comchem-soc.si The ability to accurately quantify this compound ensures that each batch of the drug is safe for consumption and performs as intended. colab.wsresearchgate.net

Broader Applications and Interdisciplinary Research Horizons

Biphenyl (B1667301) Ether Derivatives in Diverse Scientific Fields

As a derivative of biphenyl ether, 4-Nitro-2-phenoxyaniline belongs to a class of compounds with established and emerging applications in various scientific domains. iucr.org The inherent chemical characteristics of the biphenyl ether backbone, combined with the electronic effects of the nitro and amino substituents, pave the way for a multitude of chemical transformations and applications.

Biphenyl ether derivatives are a well-known class of herbicides. iucr.org Their mode of action often involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthesis pathways in plants. While specific studies on the herbicidal activity of this compound are not extensively documented in publicly available research, the broader class of biphenyl ethers has been the subject of significant investigation in the agrochemical industry. The structural similarities suggest that derivatives of this compound could potentially exhibit herbicidal properties, a hypothesis that warrants further investigation.

The amino group in this compound and its derivatives serves as a coordination site for metal ions, opening up avenues for the synthesis of novel inorganic complexes. Schiff bases derived from aromatic amines, including phenoxyanilines, are known to form stable complexes with a variety of transition metals. iucr.orgonlinepharmacytech.info These metal complexes can exhibit interesting magnetic, electronic, and catalytic properties. Research into the coordination chemistry of 2-phenoxyaniline-based ligands has led to the synthesis of transition metal complexes with potential applications in biological systems. tandfonline.com For instance, cobalt(II) complexes of a nitro-derivative of fenamic acid have been synthesized and characterized, showing significant antioxidant and antimicrobial activities. nih.gov

A study on transition metal(II) complexes of 2-phenoxyaniline-based ligands revealed that a nickel(II) complex showed potential as a candidate for addressing pathogen deformities. tandfonline.com The synthesized compounds in this study were characterized by various physicochemical methods, and their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, were evaluated. tandfonline.com

Table 1: Examples of Metal Complexes with Phenoxyaniline-Related Ligands and their Potential Applications

| Ligand Type | Metal Ion | Potential Application |

| 2-Phenoxyaniline-based Schiff base | Nickel(II) | Antimicrobial, Anti-inflammatory |

| 4'-Nitro-fenamic acid | Cobalt(II) | Antioxidant, Antimicrobial, Photodynamic therapy |

This table is for illustrative purposes and based on research on related compounds.

In the realm of analytical chemistry, this compound has been utilized as a reference standard and an impurity marker in the quality control of pharmaceutical products. biosynth.comresearchgate.net Specifically, it is a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide (B1678887). researchgate.netasianpubs.org

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of Nimesulide and its impurities, including this compound. researchgate.net This method is crucial for ensuring the purity and stability of Nimesulide formulations. researchgate.net Furthermore, this compound can be used as a matrix polymer in chromatographic methods, demonstrating its utility in the separation of chemical species. biosynth.com

Inorganic Chemistry Applications of Derivatives

Material Science Research Context (for related compounds)

The unique structural and electronic properties of phenoxyaniline (B8288346) derivatives make them promising candidates for applications in material science. smolecule.com Research has explored the use of related compounds in the development of organic light-emitting diodes (OLEDs) and chemical sensors. smolecule.com The ability to modify the phenoxyaniline scaffold allows for the fine-tuning of properties such as thermal stability and mechanical strength in polymers. smolecule.com The crystalline structure of this compound itself provides valuable insights into molecular arrangements and interactions in solid-state chemistry, which can inform the design of new materials. smolecule.com

Exploration of Chromophoric Properties in Dyes and Pigments (if applicable to derivatives)

The presence of a nitro group, an electron-withdrawing group, and an amino group, an electron-donating group, on the aromatic rings of this compound suggests that its derivatives could possess interesting chromophoric properties. Aromatic nitro compounds are often colored, and this characteristic can be exploited in the synthesis of dyes and pigments. cymitquimica.com 4-Phenoxyaniline (B93406) is used as an intermediate in the manufacture of azo dyes. smolecule.com Azo dyes are a major class of synthetic colorants used extensively in the textile industry. ekb.eg The synthesis of novel bifunctional azo reactive dyes based on aromatic diamines has been reported, highlighting the versatility of these building blocks in creating a wide range of colors with good fastness properties. researchgate.netmjbas.com While direct studies on dyes synthesized from this compound are limited, the general principles of dye chemistry suggest that it could serve as a valuable precursor for new colorants.

Enzyme Interaction and Metabolic Pathway Investigations (relevant to related compounds)

The biological activity of phenoxyaniline derivatives is often linked to their interaction with specific enzymes. As an intermediate in the synthesis of Nimesulide, a selective COX-2 inhibitor, this compound is structurally related to a compound with a well-defined enzyme target. asianpubs.org

Studies on phenoxyaniline analogues have been conducted to understand their interactions with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. These investigations provide insights into the binding affinities and metabolic pathways of this class of compounds. The metabolism of a related compound, 4-nitroaniline, has been shown to proceed via monooxygenase-catalyzed reactions in some bacteria. nih.gov The N-acetylation of phenoxyaniline has also been observed in studies involving arylamine N-acetyltransferases. universiteitleiden.nl While the specific metabolic fate of this compound requires further elucidation, these studies on related compounds provide a framework for predicting its potential biotransformation pathways.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Nitro-2-phenoxyaniline

This compound is an aromatic organic compound with the chemical formula C₁₂H₁₀N₂O₃. smolecule.com Structurally, it is a derivative of biphenyl (B1667301) ether, featuring two aromatic rings linked by an ether bridge. asianpubs.org A nitro group is attached at the 4th position and an aniline (B41778) group at the 2nd position of one of the phenyl rings. smolecule.comasianpubs.org This specific arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the compound's electronic properties and reactivity. smolecule.com

Crystallographic studies have been a key area of investigation, revealing that the oxygen atom connecting the two aromatic rings has a syn-periplanar conformation. asianpubs.orgresearchgate.net The dihedral angle between the two aromatic rings is approximately 71.40°. asianpubs.orgresearchgate.net In its solid state, molecules of this compound are interconnected by intermolecular N–H–O hydrogen bonds. asianpubs.orgresearchgate.net

A significant aspect of the current understanding of this compound is its role as a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Nimesulide (B1678887). asianpubs.orgresearchgate.net It is also identified as impurity D in Nimesulide formulations. asianpubs.orgresearchgate.netchem-soc.si Beyond this, its derivatives, particularly Schiff bases, have been synthesized and investigated for various biological activities. asianpubs.orgonlinepharmacytech.info Research has suggested its potential as a lead molecule for developing treatments for angiotensin-II induced hypertension. asianpubs.orgonlinepharmacytech.info

Computational studies, primarily using Density Functional Theory (DFT), have been employed to characterize its structural and spectral properties. asianpubs.org These theoretical calculations have shown good agreement with experimental data from techniques like FTIR and XRD, and have been used to compute properties such as the HOMO-LUMO energy gap, which indicates the compound's reactivity. asianpubs.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀N₂O₃ | smolecule.com |

| Molecular Weight | 230.22 g/mol | biosynth.com |

| CAS Number | 5422-92-4 | biosynth.com |

| Flash Point | 116 °C | biosynth.com |

| Crystal Structure | Dihedral angle of ~71.40° between aromatic rings | asianpubs.orgresearchgate.net |

| Conformation | Syn-periplanar conformation of the bridging oxygen atom | asianpubs.orgresearchgate.net |

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite its importance as a synthetic intermediate, there are several knowledge gaps in the comprehensive understanding of this compound. A significant void exists in the detailed exploration of its metabolic pathways and potential toxicological profile. While its use in the synthesis of pharmaceuticals is established, its own biological effects and mechanisms of action are not well-documented. smolecule.com

Further research is needed to explore the full spectrum of its potential biological activities beyond its role as a precursor. The initial findings on its ability to reduce angiotensin-II induced hypertension are promising but require more in-depth investigation to validate these effects and understand the underlying mechanisms. onlinepharmacytech.info There is a lack of extensive studies on the compound's interactions with various biological targets.

The synthetic utility of this compound could be expanded. While its use in preparing Nimesulide and some Schiff bases is known, its potential as a building block for other classes of compounds, such as novel dyes, polymers, or other pharmacologically active agents, remains largely unexplored. smolecule.com

Additionally, a more comprehensive investigation into its physicochemical properties, such as its solubility in various solvents and its detailed photochemical and thermal degradation pathways, would be beneficial for optimizing its use in industrial processes and for understanding its environmental fate. While some phot-degradation studies of Nimesulide have identified this compound as a product, a dedicated study on the photostability of the compound itself is warranted. researchgate.net

Potential for Novel Derivative Design and Targeted Applications

The structure of this compound offers significant potential for the design of novel derivatives with targeted applications. The presence of the aniline and nitro groups provides reactive sites for a variety of chemical modifications.

Pharmaceutical Development : The amino group can be readily acylated, alkylated, or used to form Schiff bases and heterocyclic rings like thiazolidinones. onlinepharmacytech.inforesearchgate.net These modifications could lead to new compounds with a range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. researchgate.netonlinepharmacytech.info The initial findings related to angiotensin II inhibition suggest that derivatives could be designed to optimize this activity, potentially leading to new antihypertensive agents. onlinepharmacytech.info

Materials Science : The aromatic nature and the presence of polar groups suggest that derivatives of this compound could be investigated for applications in materials science. For instance, they could serve as precursors for the synthesis of novel polymers with specific thermal or optical properties. smolecule.com The general class of phenoxyanilines is being explored for use in organic light-emitting diodes (OLEDs) and chemical sensors. smolecule.com

Dye Industry : The chromophoric nitro group and the auxochromic amino group make this compound and its derivatives interesting candidates for the development of new azo dyes. smolecule.com

Interactive Data Table: Potential Applications of this compound Derivatives

| Application Area | Potential Derivative Type | Targeted Activity/Property | Reference |

| Pharmaceuticals | Schiff Bases, Thiazolidinones | Antihypertensive, Anti-inflammatory | onlinepharmacytech.inforesearchgate.net |

| Pharmaceuticals | N-acyl derivatives | Neuroprotective agents | |

| Materials Science | Polymers | Specific thermal and optical properties | smolecule.com |

| Dye Industry | Azo compounds | Novel colorants for textiles, plastics, etc. | smolecule.com |

Emerging Methodologies in the Study of Aryl Ether Compounds

The study of aryl ether compounds, including this compound, is benefiting from several emerging methodologies that offer deeper insights into their structure, reactivity, and biological interactions.

Advanced Analytical Techniques : The development of new analytical methods, such as those combining derivatization with reductive cleavage (DFRC) and quantitative 31P NMR spectroscopy, allows for a more detailed investigation of the bonding patterns in complex aryl ether structures like lignins. ncsu.edu These methods could be adapted to study the interactions and degradation of synthetic aryl ethers. High-performance liquid chromatography (HPLC) methods using advanced column technologies, like monolithic columns, are enabling faster and more efficient separation and quantification of aryl ether compounds and their impurities. researchgate.netchem-soc.si

Computational Chemistry : The use of computer-aided drug design (CADD) is becoming increasingly prevalent in the study of aryl ether derivatives. acs.org This approach accelerates the drug discovery process by simulating interactions with biological targets, predicting biological activities, and performing in silico analyses of drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties before laboratory synthesis. acs.org

Catalysis in Synthesis : Innovations in catalysis are providing more efficient and selective methods for the synthesis of aryl ethers. For example, palladium-catalyzed Heck reactions are being refined for the regioselective arylation of vinyl ethers, offering more economical and waste-reducing synthetic routes. nih.gov The development of new ligand systems, such as biarylphosphine ligands for palladium-catalyzed C-O bond formation, is enhancing the efficiency of diaryl ether synthesis. smolecule.com

Fragment-Based Drug Discovery : This approach, which involves identifying small molecular fragments that bind to biological targets and then growing or combining them to create more potent lead compounds, is being applied to aryl ether-containing structures. For example, 4-phenoxyaniline (B93406) has been used as a fragment in the development of neuroprotective agents. researchgate.net

These emerging methodologies hold significant promise for advancing our understanding of this compound and for unlocking the full potential of its derivatives in various scientific and industrial fields.

Q & A

Basic: What are the standard synthetic routes for 4-Nitro-2-phenoxyaniline?

Answer:

The compound is synthesized via a two-step process:

Condensation : Reacting o-chloronitrobenzene with phenol under basic conditions to form 2-phenoxynitrobenzene.

Nitration : Introducing a nitro group at the para position of the aniline ring using nitric acid in acetic anhydride.

Purification involves recrystallization from ethanol, yielding colorless crystals after slow evaporation over ~4 days .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

- Single-crystal X-ray diffraction confirms the molecular geometry, with key parameters:

- Hydrogen-bonding analysis : Intermolecular N–H···O bonds (2.17 Å, 170°) stabilize the crystal lattice .

Basic: What are the primary pharmacological applications of this compound?

Answer:

It serves as a key intermediate in synthesizing Nimesulide , a COX-2 selective NSAID. The nitro and phenoxy groups contribute to its bioactivity by enhancing binding affinity to COX-2 enzymes .

Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound?

Answer:

Intermolecular N10–H10A···O9 hydrogen bonds (2.17 Å, 170°) create layered stacking along the b-axis. Intramolecular N–H···O interactions further stabilize the conformation, as confirmed by torsion angles (C2–C1–N7–O8 = -176.1°, C6–C1–N7–O9 = -174.4°) .

Advanced: How can discrepancies in reported torsion angles of the nitro group be resolved?

Answer:

Discrepancies (e.g., vs. Naveen et al., 2006) may arise from refinement methodologies or crystallographic resolution. To address this:

Re-examine raw diffraction data with modern software (e.g., SHELXL97).

Validate against density functional theory (DFT) calculations to assess electronic effects on conformation .

Advanced: What experimental strategies optimize Schiff base formation using this compound?

Answer:

- Reactivity : The amino group reacts with aldehydes/ketones under reflux in ethanol.

- Methodology : Use catalytic acetic acid to enhance imine bond formation. Monitor reaction progress via TLC or NMR.

- Applications : Resulting Schiff bases exhibit antibacterial and anticancer activities, as demonstrated in analogous aromatic amines .

Basic: How is the purity of this compound validated post-synthesis?

Answer:

- Melting point analysis : Compare observed values (literature: ~178°C) to theoretical predictions.

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities.

- Elemental analysis : Verify %C, %H, %N against theoretical values (C: 62.61%, H: 4.38%, N: 12.17%) .

Advanced: What role does the syn-periplanar conformation play in the molecule’s reactivity?

Answer:

The oxygen bridge adopts a syn-periplanar (+sp) conformation (torsion angle = 13.0°), which:

Facilitates π-π stacking in crystal packing.

Enhances electron withdrawal via resonance, increasing nitro group electrophilicity for subsequent reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to potential nitro compound toxicity.

- Storage : Keep in airtight containers away from light to prevent decomposition .

Advanced: How does the dihedral angle between aromatic rings affect molecular properties?

Answer:

The 71.38° dihedral angle reduces conjugation between rings, leading to:

Reduced planarity : Limits charge transfer in electronic applications.

Enhanced solubility : Non-coplanar structure disrupts crystal lattice cohesion, improving solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.